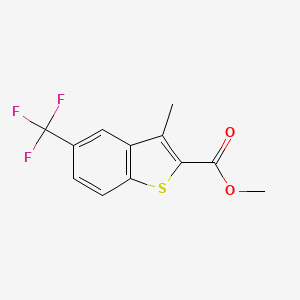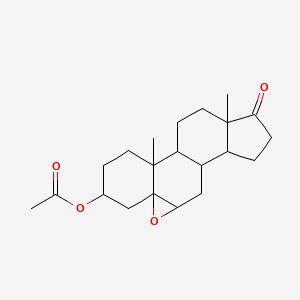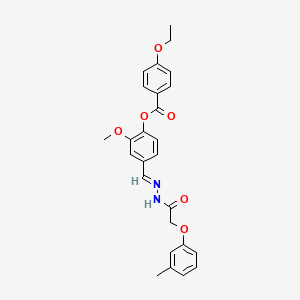
1-Butoxy-2,2,2-trichloroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-2,2,2-trichloroethan-1-ol is an organic compound with the molecular formula C6H11Cl3O2 It is characterized by the presence of a butoxy group attached to a trichloroethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butoxy-2,2,2-trichloroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trichloroethanol with butanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butoxy-2,2,2-trichloroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields less chlorinated alcohols.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Butoxy-2,2,2-trichloroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroethanol: Shares the trichloroethanol backbone but lacks the butoxy group.
1-Butoxy-2,2,2-trifluoroethan-1-ol: Similar structure but with fluorine atoms instead of chlorine.
1-Butoxy-2,2-dichloroethan-1-ol: Contains fewer chlorine atoms.
Uniqueness
1-Butoxy-2,2,2-trichloroethan-1-ol is unique due to the combination of the butoxy group and the trichloroethanol backbone. This structure imparts distinct chemical properties, making it valuable for specific synthetic applications and industrial processes.
Propriétés
| 18271-85-7 | |
Formule moléculaire |
C6H11Cl3O2 |
Poids moléculaire |
221.5 g/mol |
Nom IUPAC |
1-butoxy-2,2,2-trichloroethanol |
InChI |
InChI=1S/C6H11Cl3O2/c1-2-3-4-11-5(10)6(7,8)9/h5,10H,2-4H2,1H3 |
Clé InChI |
XBGOHDBCXGXPBA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)
![N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B11999893.png)
![5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999901.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)


![methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B11999939.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)
![2,2'-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid](/img/structure/B11999954.png)
![2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid](/img/structure/B11999958.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B11999962.png)

